(17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate
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Overview
Description
(17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate: is a synthetic steroidal compound. It is structurally related to naturally occurring steroid hormones and is often studied for its potential biological activities and applications in various fields, including medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate typically involves multiple steps starting from simpler steroidal precursors. The process generally includes:
Formation of the Core Structure: The initial steps involve constructing the core steroidal framework through a series of organic reactions such as aldol condensations, Michael additions, and cyclizations.
Introduction of Functional Groups: Specific functional groups are introduced at various positions on the steroid nucleus. This may involve reactions like halogenation, hydroxylation, and acetylation.
Acetylation: The final step often involves the acetylation of hydroxyl groups to form the diacetate ester. This is typically achieved using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems may be used.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate: has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and its interaction with steroid receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various biological pathways. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
(17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate: can be compared with other steroidal compounds such as:
Estradiol: A naturally occurring estrogen with a similar core structure but different functional groups.
Testosterone: An androgen with distinct biological effects and structural differences.
Progesterone: A progestogen with a similar steroidal framework but different functional groups and biological activities.
The uniqueness of This compound lies in its specific functional groups and the resulting biological activities, which can differ significantly from those of other steroids.
Properties
CAS No. |
62855-59-8 |
---|---|
Molecular Formula |
C25H32O4 |
Molecular Weight |
396.527 |
IUPAC Name |
[(8R,9S,13S,14S,17R)-17-acetyloxy-13-ethyl-17-ethynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H32O4/c1-5-24-13-11-21-20-10-8-19(28-16(3)26)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-17(4)27/h2,15,21-23H,5,7-14H2,1,3-4H3/t21-,22-,23+,24+,25+/m1/s1 |
InChI Key |
WWFWFRIIALSFOK-VAFBSOEGSA-N |
SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=C3CCC(=C4)OC(=O)C |
Synonyms |
(8R,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl Diacetate |
Origin of Product |
United States |
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